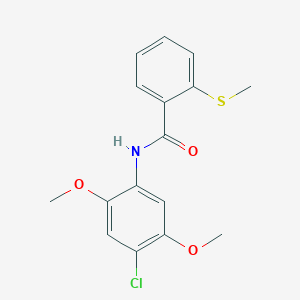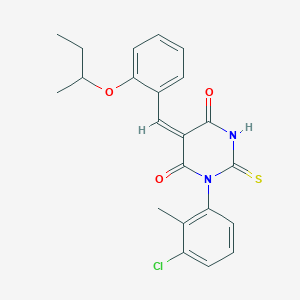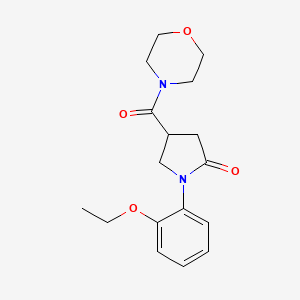![molecular formula C20H21N3O3 B5311619 5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5311619.png)
5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide, commonly known as MPP, is a pyrazole derivative that has gained significant attention in the scientific community due to its potential therapeutic properties. MPP is a small molecule that can be synthesized through various methods, and it has been shown to have promising applications in scientific research.
Mécanisme D'action
The mechanism of action of MPP is not fully understood, but it is believed to act on various signaling pathways in cells. MPP has been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation and cancer development. MPP has also been shown to activate the AMPK pathway, which is involved in glucose and lipid metabolism.
Biochemical and Physiological Effects
MPP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the expression of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. MPP has also been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis. Additionally, MPP has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPP in lab experiments is that it is a small molecule that can easily penetrate cell membranes. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPP is that its mechanism of action is not fully understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on MPP. One area of interest is its potential as a therapeutic agent for cancer. Further studies are needed to determine its efficacy in animal models of cancer and to identify the specific signaling pathways that it targets. Another area of interest is its potential as a treatment for diabetes. Future studies could investigate the effects of MPP on glucose and lipid metabolism in human clinical trials. Additionally, further research is needed to fully understand the mechanism of action of MPP and its potential applications in other areas of scientific research.
Méthodes De Synthèse
MPP can be synthesized using a variety of methods, including the reaction of 2-methoxyphenol with 2-bromoethylamine hydrobromide to form 2-(2-bromoethyl)phenol, which is then reacted with 1-phenylethylamine to form MPP. Other methods include the reaction of 2-methoxyphenol with 2-(chloromethyl)oxirane followed by reaction with 1-phenylethylamine and hydrazine hydrate.
Applications De Recherche Scientifique
MPP has been shown to have potential therapeutic applications in scientific research. It has been studied for its anti-inflammatory, anti-cancer, and anti-diabetic properties. MPP has been shown to inhibit the growth of cancer cells in vitro, and it has also been shown to have anti-inflammatory effects in animal models. Additionally, MPP has been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models.
Propriétés
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-25-18-9-5-6-10-19(18)26-14-16-13-17(23-22-16)20(24)21-12-11-15-7-3-2-4-8-15/h2-10,13H,11-12,14H2,1H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOMVMVXOYJKFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC(=NN2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[5-(2-fluorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5311539.png)

![3-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5311557.png)

![N-{2-[(3-chlorophenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5311569.png)
![3-[({1-[(methylsulfonyl)acetyl]piperidin-3-yl}oxy)methyl]pyridine](/img/structure/B5311577.png)

![N~1~,N~3~-dimethyl-N~3~-(methylsulfonyl)-N~1~-[(3-methyl-2-thienyl)methyl]-beta-alaninamide](/img/structure/B5311588.png)
![methyl 2-({[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5311594.png)


![4-bromo-3-methoxy-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B5311631.png)
![N-{5-[(4-phenyl-1-piperazinyl)sulfonyl]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5311634.png)
![4-(1H-pyrazol-1-yl)-1-[4-(2-thienyl)butanoyl]piperidine-4-carboxylic acid](/img/structure/B5311637.png)